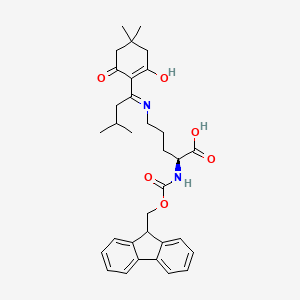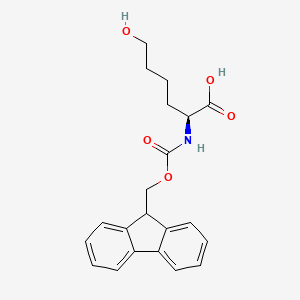
Fmoc-D-methionine sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .
Synthesis Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Molecular Structure Analysis
The InChI of Fmoc-D-methionine sulfone isInChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . Chemical Reactions Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Physical And Chemical Properties Analysis
Fmoc-D-methionine sulfone is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-D-methionine sulfone is a standard building block for the introduction of methionine sulfone residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . This process is used in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds.
Management of Post-Translational Modifications
Methionine (Met) is one of the most easily oxidized amino acids. Sulfoxide and sulfone forms can both be formed, only the latter being irreversible in biological systems, with important consequences on protein interactions and structuration . Fmoc-D-methionine sulfone is used in the synthesis of peptides containing methionine sulfoxide, a post-translational modification that can occur in proteins and influence their function .
Study of Oxidative Stress
The oxidation of methionine residues to methionine sulfoxide is a common post-translational modification that occurs under conditions of oxidative stress . Fmoc-D-methionine sulfone can be used to synthesize peptides with oxidized methionine residues, allowing researchers to study the effects of oxidative stress on proteins .
Alzheimer’s Disease Research
In the context of Alzheimer’s disease research, the oxidation of methionine residues in the β-amyloid peptide has been shown to decrease the peptide’s aggregation and toxicity . Fmoc-D-methionine sulfone can be used to synthesize oxidized versions of the β-amyloid peptide, providing a valuable tool for studying the disease .
Protein-Protein Interaction Studies
The oxidation of methionine residues can influence protein-protein interactions . By using Fmoc-D-methionine sulfone to introduce oxidized methionine residues into peptides, researchers can study how these modifications affect the interactions between proteins .
Development of Therapeutics
The ability to introduce specific modifications into peptides using Fmoc-D-methionine sulfone can be useful in the development of therapeutics . For example, the introduction of oxidized methionine residues into a peptide could potentially alter its activity or stability, providing a means of optimizing its therapeutic properties .
Mécanisme D'action
Target of Action
Fmoc-D-Methionine Sulfone, also known as Fmoc-D-Met(O2)-OH, is primarily used in the field of proteomics research . Its primary targets are amino acids in peptide chains . The compound is used as a protecting group for these amino acids during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-D-Methionine Sulfone acts as a protecting group for the amine group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the chemical formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-D-Methionine Sulfone is peptide synthesis . During this process, the Fmoc group protects the amine group of the amino acid, allowing peptide bonds to form without interference. Once the peptide chain is formed, the Fmoc group is removed, typically using a base like piperidine .
Pharmacokinetics
It’s important to note that the compound issolid at room temperature and is typically stored at 4°C .
Result of Action
The use of Fmoc-D-Methionine Sulfone in peptide synthesis results in the formation of desired peptide chains with high efficiency . The Fmoc group’s ability to protect the amine group of amino acids and then be readily removed allows for the successful synthesis of complex peptides .
Action Environment
The action of Fmoc-D-Methionine Sulfone is influenced by the chemical environment in which it is used. For instance, the introduction of the Fmoc group is typically carried out in the presence of a base . The removal of the Fmoc group, on the other hand, requires a basic environment . Therefore, the pH and the presence of certain chemicals can significantly impact the efficacy of Fmoc-D-Methionine Sulfone in peptide synthesis .
Orientations Futures
The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-methionine sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














